N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide
Description
The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic scaffold commonly associated with kinase inhibition due to its structural resemblance to purine analogs. Key substituents include:
- A 3-fluorobenzyl group at position 5, which may enhance binding affinity or metabolic stability through hydrophobic interactions and reduced susceptibility to oxidative metabolism.
- A 3,3-dimethylbutanamide moiety linked via an ethyl group at position 1, likely influencing solubility and steric interactions with biological targets.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-20(2,3)10-17(27)22-7-8-26-18-16(11-24-26)19(28)25(13-23-18)12-14-5-4-6-15(21)9-14/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKPQCWNMXLDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide is a compound belonging to the family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 385.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN5O |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 922044-37-9 |
| Structure | Structure |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated the ability to reduce tumor mass in preclinical models. The effectiveness of these compounds often correlates with their ability to inhibit specific kinases involved in cancer progression .
Anti-inflammatory Activity
In studies focused on anti-inflammatory effects, certain derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications for treating inflammatory diseases.
Case Studies and Research Findings
- Antitubercular Activity : A series of substituted pyrazolo[3,4-d]pyrimidines were evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM against the bacteria .
- Docking Studies : Computational studies have indicated that these compounds can effectively bind to targets involved in disease pathways. Docking simulations reveal favorable interactions with active sites of various enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares its pyrazolo[3,4-d]pyrimidinone core with several analogs (Table 1). Key differences lie in substituent groups, which critically modulate physicochemical and biological properties:
*Hypothetical formula derived from IUPAC name. †Calculated based on formula.
Key Observations:
Substituent Effects on Lipophilicity: The 3-fluorobenzyl group in the target compound balances hydrophobicity and electronic effects, whereas the 3-(trifluoromethyl)benzyl group in increases lipophilicity and metabolic resistance due to the strong electron-withdrawing CF₃ group.
Functional Group Impact on Bioactivity: The sulfonamide group in may enhance target binding through hydrogen bonding or acidic proton donation, contrasting with the neutral amide in the target compound.
Spectroscopic Comparisons
NMR studies of pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ) reveal that substituent changes alter chemical shifts in specific regions:
- Regions A (positions 39–44) and B (positions 29–36) exhibit significant shifts when substituents modify the electronic environment of the core. For example, the electron-deficient 3-(trifluoromethyl)benzyl group in would deshield nearby protons compared to the 3-fluorobenzyl group in the target compound .
Methodological Considerations
Structural elucidation of such compounds often relies on SHELX programs (e.g., SHELXL for refinement), which are widely used in crystallography for small-molecule analysis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyrazoles with pyrimidine precursors, followed by alkylation or amidation. Key steps include:
- Intermediate formation : Use of K₂CO₃ as a base in DMF for nucleophilic substitution (e.g., attaching the 3-fluorobenzyl group) .
- Amidation : Coupling agents like EDC·HCl and HOBt·H₂O in inert solvents (e.g., acetonitrile) under controlled pH and temperature to minimize side reactions .
- Purification : Flash chromatography or preparative HPLC to isolate intermediates and final products .
- Optimization : Reaction yields improve with slow addition of reagents, anhydrous conditions, and monitoring via TLC/LC-MS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing diastereotopic protons in the pyrazolo-pyrimidine core) .
- X-ray crystallography : Resolve ambiguities in bond lengths/angles using SHELXL for refinement . ORTEP-3 can generate 3D models for publication-quality figures .
- LC-MS : Confirm molecular weight and purity (>95%) using high-resolution MS and gradient elution .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved during structural analysis?
- Methodological Answer :
- Disorder handling : Use SHELXL’s PART and SUMP instructions to model disordered regions, applying restraints to thermal parameters .
- Twinning : Employ TWIN/BASF commands in SHELXL for detwinning, validated via R-factor convergence and difference Fourier maps .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What strategies mitigate low yields in multi-step synthesis, particularly during amidation or cyclization?
- Methodological Answer :
- Reagent selection : Use EDC·HCl over DCC for amidation to reduce racemization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
- Catalysis : Transition metal catalysts (e.g., Pd(OAc)₂) for Suzuki couplings in aryl substitutions .
- Workup : Extract reactive intermediates immediately to prevent decomposition .
Q. How should researchers analyze structure-activity relationships (SAR) when biological activity data is inconsistent across assays?
- Methodological Answer :
- Data normalization : Use Z-score or fold-change metrics to account for variability in IC₅₀ measurements .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity trends .
- Controlled assays : Replicate under standardized conditions (pH, temperature, cell lines) to isolate compound-specific effects .
Q. What experimental designs are optimal for studying metabolic stability or degradation pathways?
- Methodological Answer :
- In vitro models : Use liver microsomes or hepatocytes with LC-MS/MS to identify metabolites .
- Isotope labeling : Introduce ¹³C/²H at labile positions (e.g., amide bonds) to track degradation .
- Kinetic studies : Monitor half-life (t₁/₂) under physiological pH and temperature to assess stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions (e.g., logP) and experimental solubility measurements?
- Methodological Answer :
- Solvent effects : Test solubility in buffered solutions (PBS) and organic-aqueous mixtures (e.g., DMSO:PBS) .
- Parameter calibration : Refine COSMO-RS or QSPR models using experimental data to improve predictive accuracy .
- Crystallinity : Assess polymorphic forms via PXRD; amorphous phases may exhibit higher solubility than predicted .
Q. What approaches validate target engagement when biochemical and cellular assay results conflict?
- Methodological Answer :
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) .
- Knockout models : Use CRISPR-Cas9 to silence the target protein and confirm loss of compound activity .
- Proteomics : SILAC or TMT labeling to quantify downstream protein expression changes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
